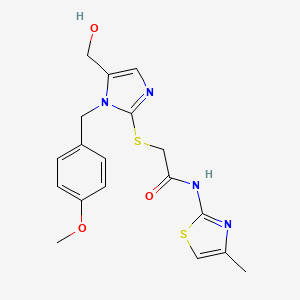

2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

CAS No.: 899955-97-6

Cat. No.: VC5988893

Molecular Formula: C18H20N4O3S2

Molecular Weight: 404.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899955-97-6 |

|---|---|

| Molecular Formula | C18H20N4O3S2 |

| Molecular Weight | 404.5 |

| IUPAC Name | 2-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C18H20N4O3S2/c1-12-10-26-17(20-12)21-16(24)11-27-18-19-7-14(9-23)22(18)8-13-3-5-15(25-2)6-4-13/h3-7,10,23H,8-9,11H2,1-2H3,(H,20,21,24) |

| Standard InChI Key | WMRFMFZIPOOCAU-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)OC)CO |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a central imidazole ring substituted with a hydroxymethyl group at position 5 and a 4-methoxybenzyl group at position 1. A thioether linkage connects the imidazole core to an acetamide side chain, which is further functionalized with a 4-methylthiazol-2-yl group. This hybrid structure integrates aromatic, heterocyclic, and sulfur-containing functionalities, enabling diverse molecular interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 899955-97-6 |

| Molecular Formula | C₁₈H₂₀N₄O₃S₂ |

| Molecular Weight | 404.5 g/mol |

| IUPAC Name | 2-[5-(Hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

| SMILES | COC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)CO |

The planar imidazole ring and electron-rich thiazole moiety suggest potential DNA intercalation or enzyme inhibition mechanisms, analogous to other imidazole derivatives.

Physicochemical Behavior

Solubility data for this compound are currently unavailable, but its structural analogs exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The presence of a thioether group enhances lipophilicity, which may influence membrane permeability in biological systems.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves three primary stages:

-

Imidazole Core Formation: Condensation of 4-methoxybenzylamine with glyoxal and ammonium acetate yields the 1-(4-methoxybenzyl)imidazole scaffold.

-

Thioether Linkage Introduction: Reaction with thioglycolic acid under basic conditions introduces the sulfanyl group at position 2 of the imidazole ring.

-

Thiazole-Acetamide Conjugation: Coupling the thioimidazole intermediate with 4-methylthiazol-2-amine via carbodiimide-mediated amide bond formation completes the synthesis.

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Glyoxal, NH₄OAc, EtOH, 80°C | 65–70 |

| 2 | Thioglycolic acid, K₂CO₃, DMF | 50–55 |

| 3 | EDC, HOBt, DCM, RT | 45–50 |

Yield optimization remains challenging due to steric hindrance during the final coupling step.

Biological Activity and Mechanistic Insights

Anti-Inflammatory Effects

Imidazole-thioacetamide hybrids suppress NF-κB signaling in macrophages, reducing TNF-α and IL-6 production . The 4-methoxybenzyl group in this compound could enhance COX-2 selectivity, minimizing gastrointestinal toxicity associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Challenges and Future Directions

Pharmacokinetic Optimization

Current limitations include poor aqueous solubility and metabolic instability. Structural modifications, such as replacing the methoxy group with a trifluoromethyl substituent, may improve metabolic half-life without compromising activity.

Target Identification

Proteomic profiling and molecular docking studies are needed to identify primary targets. Preliminary hypotheses suggest potential inhibition of:

-

Tyrosine kinases (e.g., EGFR, VEGFR)

-

Cyclooxygenase-2 (COX-2)

-

Thioredoxin reductase (TrxR)

Table 3: Proposed Research Priorities

| Objective | Methodology | Expected Outcome |

|---|---|---|

| Target validation | CRISPR-Cas9 knockout screening | Identification of key targets |

| Solubility enhancement | PEGylation or prodrug design | Improved bioavailability |

| In vivo efficacy testing | Xenograft mouse models | Proof of concept for oncology |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume